

Application of 7-Hydroxy Amoxapine-d8 in Therapeutic Drug Monitoring of Amoxapine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Hydroxy amoxapine-d8

Cat. No.: B563610

[Get Quote](#)

Application Note AP-LCMS-0321

Introduction

Amoxapine is a tricyclic antidepressant used in the management of depression, often accompanied by anxiety or agitation. Therapeutic Drug Monitoring (TDM) of amoxapine and its active metabolites, 7-hydroxyamoxapine and 8-hydroxyamoxapine, is crucial for optimizing dosage, ensuring therapeutic efficacy, and minimizing toxicity. Due to significant inter-individual variability in metabolism, monitoring plasma concentrations helps personalize treatment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for TDM due to its high sensitivity, specificity, and accuracy. The use of a stable isotope-labeled internal standard is essential for reliable quantification, as it effectively corrects for matrix effects, variations in sample recovery, and instrument response. **7-Hydroxy amoxapine-d8**, a deuterated analog of the primary active metabolite, serves as an ideal internal standard for the bioanalysis of amoxapine and its metabolites. Its chemical and physical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar ionization efficiency, thereby providing the most accurate quantification.

Principle of the Method

This protocol outlines a sensitive and robust LC-MS/MS method for the simultaneous quantification of amoxapine, 7-hydroxyamoxapine, and 8-hydroxyamoxapine in human plasma. The method utilizes **7-Hydroxy amoxapine-d8** as the internal standard (IS). The procedure involves a simple protein precipitation step for sample cleanup, followed by chromatographic

separation on a C18 reversed-phase column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

Materials and Reagents

- Analytes and Internal Standard:
 - Amoxapine
 - 7-Hydroxyamoxapine
 - 8-Hydroxyamoxapine
 - **7-Hydroxy amoxapine-d8** (Internal Standard)
- Solvents and Chemicals:
 - Acetonitrile (HPLC or LC-MS grade)
 - Methanol (HPLC or LC-MS grade)
 - Formic acid (LC-MS grade)
 - Ultrapure water (18.2 MΩ·cm)
 - Human plasma (K2EDTA)

Experimental Protocols

Preparation of Stock and Working Solutions

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each analyte and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL.
- Intermediate Stock Solution (10 µg/mL): Prepare a combined intermediate stock solution of all analytes (amoxapine, 7-hydroxyamoxapine, 8-hydroxyamoxapine) by diluting the primary stock solutions with methanol.

- Internal Standard Working Solution (50 ng/mL): Prepare a working solution of **7-Hydroxy amoxapine-d8** by diluting its primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. This concentration may need to be optimized based on instrument response.
- Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank human plasma with the intermediate stock solution to achieve the desired concentrations.

Sample Preparation Protocol

- Pipette 100 μ L of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 20 μ L of the Internal Standard Working Solution (50 ng/mL **7-Hydroxy amoxapine-d8**) to each tube and vortex briefly.
- Add 300 μ L of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
- Vortex mix for 1 minute to ensure complete protein precipitation.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean autosampler vial.
- Inject 5-10 μ L of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) Parameters:

Parameter	Condition
Column	C18 Reversed-Phase (e.g., 2.1 x 100 mm, 3.5 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	See Table 1
Flow Rate	0.4 mL/min
Column Temp.	40°C
Injection Vol.	10 μ L

Table 1: LC Gradient Program

Time (min)	% Mobile Phase B
0.0	20
1.0	20
5.0	95
6.0	95
6.1	20

| 8.0 | 20 |

Mass Spectrometry (MS) Parameters:

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Ion Source Temp.	500°C
Ion Spray Voltage	5500 V
Curtain Gas	30 psi
Collision Gas	Medium

Table 2: MRM Transitions for Analytes and Internal Standard

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Amoxapine	314.1	271.1	100	25
7-Hydroxyamoxapine	330.1	287.1	100	27
8-Hydroxyamoxapine	330.1	241.1	100	30

| 7-Hydroxy amoxapine-d8 (IS) | 338.1 | 295.1 | 100 | 27 |

Note: MS parameters, especially collision energies, should be optimized for the specific instrument used.

Data Presentation

Method Validation Summary

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Table 3: Linearity and Sensitivity

Analyte	Calibration Range (ng/mL)	R ²	LLOQ (ng/mL)
Amoxapine	1 - 500	> 0.995	1
7-Hydroxyamoxapine	1 - 500	> 0.995	1

| 8-Hydroxyamoxapine | 1 - 500 | > 0.995 | 1 |

Table 4: Accuracy and Precision

Analyte	QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
Amoxapine	Low	3	< 10	< 12	95 - 105
	Mid	50	< 8	< 10	97 - 103
	High	400	< 7	< 9	98 - 102
7-Hydroxyamoxapine	Low	3	< 11	< 13	94 - 106
	Mid	50	< 9	< 11	96 - 104
	High	400	< 8	< 10	97 - 103
8-Hydroxyamoxapine	Low	3	< 12	< 14	93 - 107
	Mid	50	< 10	< 12	95 - 105

| | High | 400 | < 9 | < 11 | 96 - 104 |

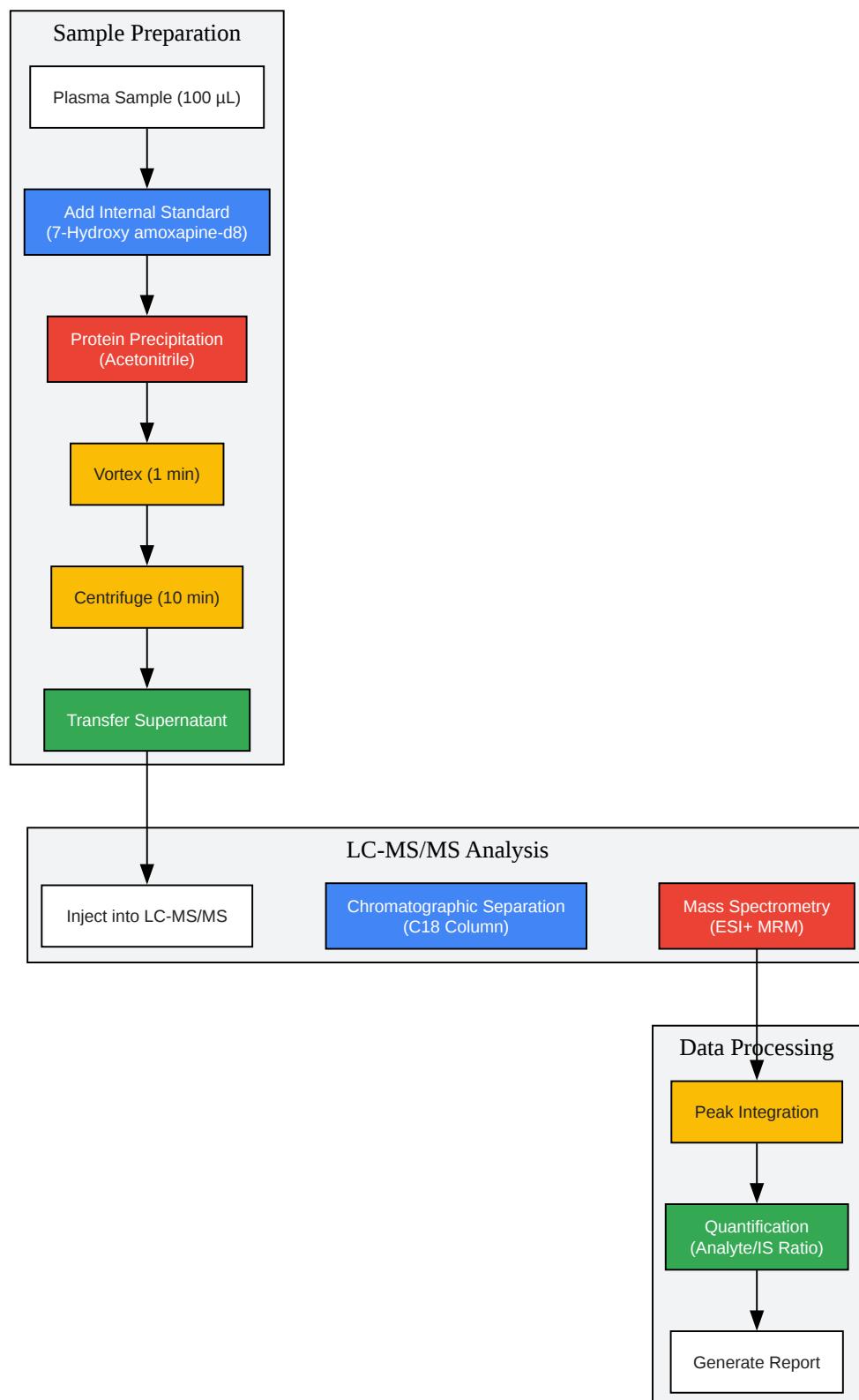
Note: Acceptance criteria for precision are typically $\leq 15\%$ CV ($\leq 20\%$ at LLOQ) and for accuracy $\pm 15\%$ ($\pm 20\%$ at LLOQ).

Table 5: Recovery and Matrix Effect

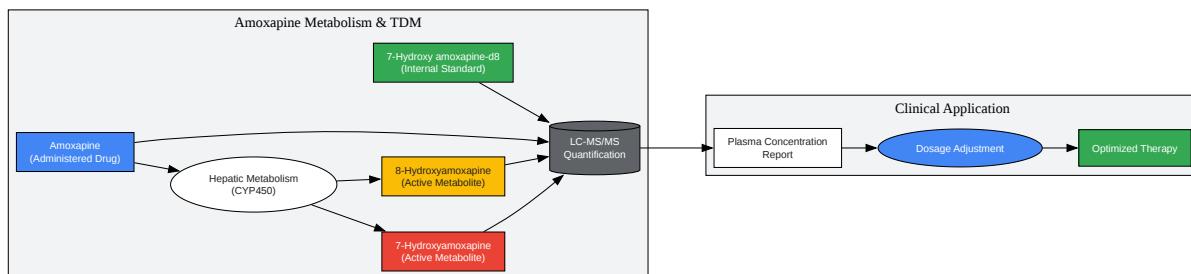
Analyte	Extraction Recovery (%)	Matrix Effect (%)
Amoxapine	> 85	92 - 108
7-Hydroxyamoxapine	> 85	90 - 110
8-Hydroxyamoxapine	> 85	91 - 109

| 7-Hydroxy amoxapine-d8 (IS) | > 85 | 93 - 107 |

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for amoxapine TDM using **7-Hydroxy amoxapine-d8**.



[Click to download full resolution via product page](#)

Caption: Logical relationship in TDM of Amoxapine and its metabolites.

Conclusion

The use of **7-Hydroxy amoxapine-d8** as an internal standard provides a robust and reliable method for the therapeutic drug monitoring of amoxapine and its active metabolites by LC-MS/MS. The described protocol, involving a simple protein precipitation and a rapid LC gradient, is suitable for high-throughput clinical laboratories. This method allows for accurate quantification, aiding clinicians in personalizing amoxapine therapy to improve patient outcomes and minimize adverse effects.

- To cite this document: BenchChem. [Application of 7-Hydroxy Amoxapine-d8 in Therapeutic Drug Monitoring of Amoxapine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b563610#application-of-7-hydroxy-amoxapine-d8-in-therapeutic-drug-monitoring>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com